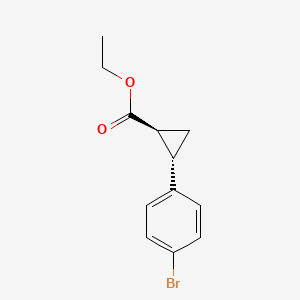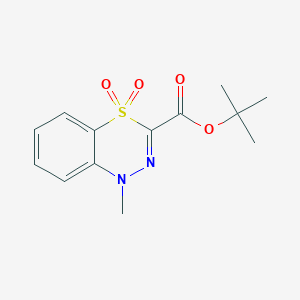
1-metil-1H-4,1,2-benzotiadiazin-3-carboxilato de tert-butilo 4,4-dióxido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 1-methyl-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide: is a synthetic organic compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound, featuring a benzothiadiazine ring with a tert-butyl ester and a methyl group, contributes to its distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a catalyst in various organic reactions due to its ability to stabilize transition states.
Synthetic Intermediates: Serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal pathogens.
Antiviral Agents: Potential use in the treatment of viral infections.
Antihypertensive Drugs: Acts on specific receptors to lower blood pressure.
Antidiabetic Agents: Modulates glucose metabolism and insulin sensitivity.
Anticancer Agents: Inhibits the growth of certain cancer cell lines by interfering with cell division and apoptosis pathways.
Industry
Pharmaceuticals: Incorporated into drug formulations for its therapeutic properties.
Agriculture: Used in the development of agrochemicals for pest control.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-methyl-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide typically involves the following steps:
Formation of the Benzothiadiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiadiazine ring. This can be achieved through the reaction of a substituted aniline with sulfur dioxide and a suitable oxidizing agent under controlled conditions.
Introduction of the tert-Butyl Ester Group: The carboxylate group is introduced by esterification with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Methylation: The final step involves the methylation of the nitrogen atom in the benzothiadiazine ring using a methylating agent like methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and recrystallization to obtain high-purity product.
Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure product consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the benzothiadiazine ring, resulting in the formation of amines or reduced ring systems.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines and thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Benzothiadiazines: From substitution reactions.
Mecanismo De Acción
The mechanism of action of tert-butyl 1-methyl-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide involves:
Molecular Targets: Binding to specific enzymes or receptors, such as potassium channels or AMPA receptors.
Pathways: Modulating signaling pathways involved in cell growth, metabolism, and apoptosis.
Biological Effects: Inducing changes in cellular processes that lead to therapeutic outcomes, such as reduced blood pressure, improved glucose metabolism, or inhibition of microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: A parent compound with similar pharmacological activities.
Chlorothiazide: A diuretic used in the treatment of hypertension.
Hydrochlorothiazide: Another diuretic with a similar structure and function.
Uniqueness
Structural Modifications: The presence of the tert-butyl ester and methyl groups in tert-butyl 1-methyl-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide enhances its lipophilicity and bioavailability compared to other benzothiadiazine derivatives.
Pharmacological Profile: Exhibits a broader range of biological activities, making it a versatile compound in medicinal chemistry.
Propiedades
IUPAC Name |
tert-butyl 1-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-13(2,3)19-12(16)11-14-15(4)9-7-5-6-8-10(9)20(11,17)18/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVHGKKQLPGABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN(C2=CC=CC=C2S1(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~3~-cyclopropyl-6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B2566885.png)
![1-(Cyclopropylmethyl)-2-[(4-phenoxyphenoxy)methyl]aziridine](/img/structure/B2566886.png)
![N-(2-methylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2566888.png)
![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2566890.png)
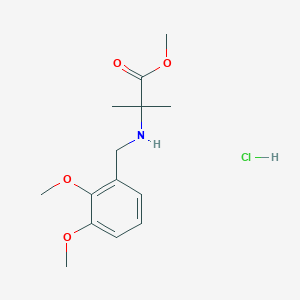

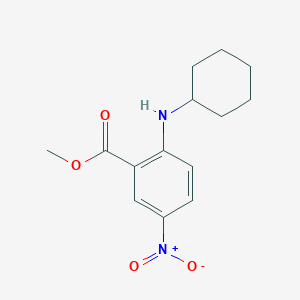
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenoxyacetamide](/img/structure/B2566896.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide](/img/structure/B2566901.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2566902.png)
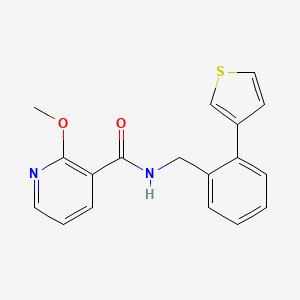
![2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2566904.png)
